molecular formula C24H27KN4O10S B1260260 Amoxicillin and clavulanate potassium

Amoxicillin and clavulanate potassium

カタログ番号 B1260260
分子量: 602.7 g/mol
InChIキー: DWHGNUUWCJZQHO-VXMVAJKNSA-M
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A fixed-ratio combination of amoxicillin trihydrate and potassium clavulanate.

科学的研究の応用

Broad-Spectrum Antibacterial Activity

Amoxicillin and clavulanate potassium, known for its brand name Augmentin, is a widely used antibacterial agent. It is particularly effective in treating community-acquired respiratory tract infections. Its formulation is designed to offer a broad spectrum of antibacterial activity and cover beta-lactamase-producing pathogens. This efficacy is crucial in the backdrop of increasing antimicrobial resistance, including resistance in Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae (White et al., 2004).

Pharmacokinetics and Spectrum

The combination of amoxicillin and potassium clavulanate is soon to be marketed in fixed ratio dosage forms. This combination extends the spectrum of amoxicillin, making it effective against a variety of bacteria, including Haemophilus influenzae and Staphylococcus aureus. The pharmacokinetic profile of both amoxicillin and clavulanate is well-characterized, with similar absorption and half-lives, making the combination suitable for treating complicated urinary tract infections, otitis media, sinusitis, and respiratory tract infections (Weber et al., 1984).

Efficacy in Specific Infections

The effectiveness of amoxicillin and clavulanate potassium has been demonstrated in various clinical settings. For instance, in treating acute paranasal sinus infections in children, it has shown a cure rate comparable to amoxicillin alone (Wald et al., 1986). In another study, it was used successfully to treat urinary tract infections in women, showing a significant reduction in the prevalence of amoxicillin-resistant Escherichia coli in the rectal flora (Iravani & Richard, 1986).

Penetration into the Cerebrospinal Fluid

In patients with bacterial meningitis, amoxicillin and potassium clavulanate have been observed to penetrate the cerebrospinal fluid effectively, suggesting potential effectiveness against beta-lactamase-producing pathogens in such cases (Bakken et al., 1986).

Analytical and Stability Studies

Analytical methods for quantifying amoxicillin and potassium clavulanate in mixtures have been developed and validated. These methods are essential for ensuring the stability and efficacy of the drug combination in clinical use (Atici et al., 2017).

特性

製品名

Amoxicillin and clavulanate potassium

分子式

C24H27KN4O10S

分子量

602.7 g/mol

IUPAC名

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7?;/m11./s1

InChIキー

DWHGNUUWCJZQHO-VXMVAJKNSA-M

異性体SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)C(/C(=C/CO)/O2)C(=O)[O-].[K+]

正規SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

同義語

Amox clav
Amox-clav
Amoxi Clavulanate
Amoxi-Clavulanate
Amoxicillin Clavulanic Acid
Amoxicillin Potassium Clavulanate Combination
Amoxicillin-Clavulanic Acid
Amoxicillin-Potassium Clavulanate Combination
Amoxycillin Clavulanic Acid
Amoxycillin, Clavulanate Potentiated
Amoxycillin-Clavulanic Acid
Augmentin
BRL 25000
BRL-25000
BRL25000
Clavulanate Potentiated Amoxycillin
Clavulin
Co amoxiclav
Co-amoxiclav
Coamoxiclav
Potassium Clavulanate Amoxicillin Combination
Potassium Clavulanate-Amoxicillin Combination
Spektramox
Synulox

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amoxicillin and clavulanate potassium
Reactant of Route 2
Reactant of Route 2
Amoxicillin and clavulanate potassium
Reactant of Route 3
Amoxicillin and clavulanate potassium
Reactant of Route 4
Amoxicillin and clavulanate potassium
Reactant of Route 5
Amoxicillin and clavulanate potassium
Reactant of Route 6
Reactant of Route 6
Amoxicillin and clavulanate potassium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。